

Technical Support & Troubleshooting Guide: Method Validation for 5-Oxo Rosuvastatin Quantification

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Oxo Rosuvastatin

Cat. No.: B565213

[Get Quote](#)

Introduction: The quantification of **5-Oxo Rosuvastatin**, a primary oxidative metabolite and degradation product of Rosuvastatin, is a critical endpoint in pharmacokinetic, toxicokinetic, and stability studies.[1][2][3][4] Its accurate measurement ensures data integrity for regulatory submissions. However, developing and validating a robust bioanalytical method for this analyte presents distinct challenges, often stemming from its structural similarity to the parent drug, potential for in-process degradation, and susceptibility to matrix interferences.

This technical support center provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the method validation for **5-Oxo Rosuvastatin** using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The guidance herein is grounded in established regulatory principles from the FDA and EMA, now harmonized under ICH M10.[5][6]

Section 1: Selectivity and Specificity

Q1: I'm observing poor chromatographic resolution between 5-Oxo Rosuvastatin, the parent Rosuvastatin, and its lactone impurity. What chromatographic strategies can I employ?

A1: Achieving baseline separation is fundamental to ensuring selectivity. Co-elution can lead to mutual ionic suppression in the mass spectrometer source and inaccurate quantification. The structural similarity between Rosuvastatin and its 5-Oxo and lactone forms necessitates careful chromatographic optimization.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Underlying Cause: The analytes possess similar polarities and functional groups, making them behave similarly on a standard reversed-phase column. The choice of stationary phase, mobile phase composition, and pH are critical variables that must be fine-tuned.

Troubleshooting Protocol:

- Column Chemistry Evaluation:
 - Standard C18: While a good starting point, it may not provide sufficient selectivity.
 - Phenyl-Hexyl Phase: Consider a column with an alternative selectivity, such as a phenyl-hexyl phase. The π - π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analytes can introduce a different retention mechanism, aiding separation.
 - Superficially Porous Particles (SPP) or Sub-2 μm Particles: Using columns with these particle technologies (UPLC/UHPLC systems) provides significantly higher efficiency, leading to sharper peaks and better resolution even for closely eluting compounds.[\[10\]](#)
- Mobile Phase Optimization:
 - Organic Modifier: Systematically evaluate both acetonitrile and methanol. Acetonitrile often provides sharper peaks and different selectivity compared to methanol for polar compounds.[\[11\]](#)
 - pH Adjustment: The pKa of Rosuvastatin is approximately 4.6.[\[8\]](#) The ionization state of the carboxylic acid group dramatically influences retention.
 - Operating at a pH of \sim 3.5 (using formic acid or an ammonium acetate buffer) ensures the carboxyl group is protonated (neutral), increasing its retention on a reversed-phase column and often improving separation from its metabolites.[\[11\]](#)[\[12\]](#)

- Experiment with small pH adjustments (e.g., ± 0.5 pH units) to fine-tune selectivity.
- Gradient Elution Profile:
 - Instead of a steep gradient, employ a shallow gradient around the elution time of the target analytes. For instance, if the compounds elute at 40% organic, try a gradient segment that runs from 35% to 45% over several minutes to maximize separation.

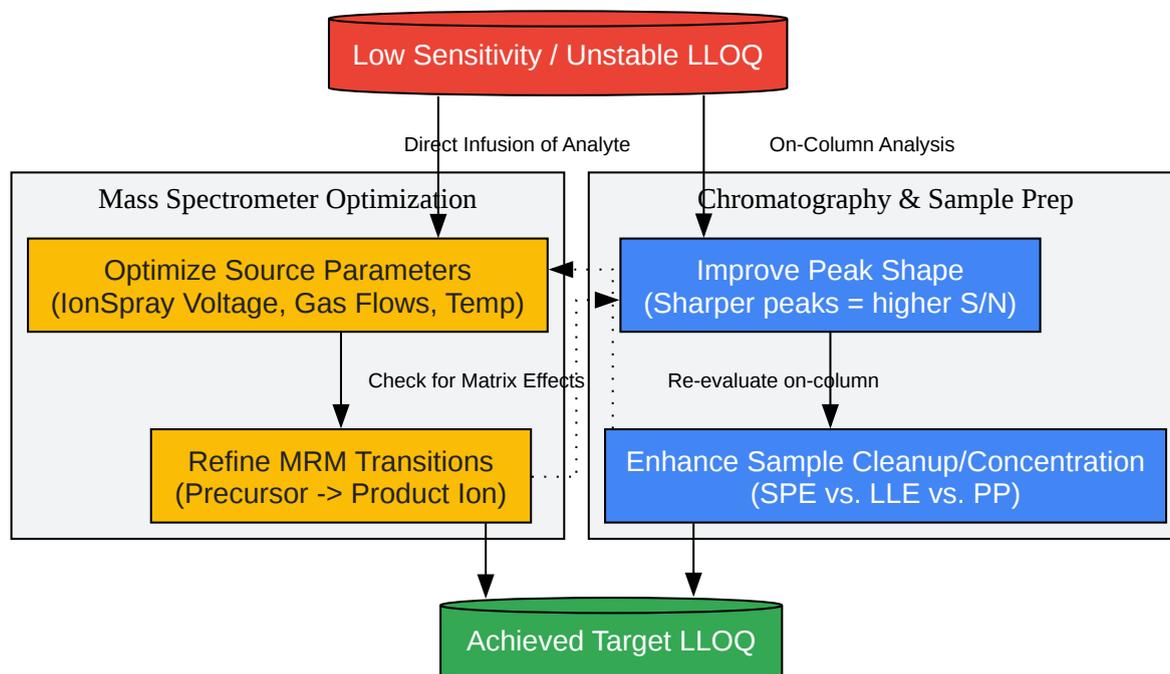
Section 2: Sensitivity and LLOQ

Q2: My assay for 5-Oxo Rosuvastatin lacks the required sensitivity, and I cannot achieve a stable Lower Limit of Quantification (LLOQ) that meets the 20% precision and accuracy criteria. What should I investigate?

A2: Insufficient sensitivity is a common hurdle, particularly for metabolites which may be present at much lower concentrations than the parent drug. The issue can originate from sample preparation, chromatography, or mass spectrometer settings. A stable LLOQ must have a signal-to-noise ratio of at least 5 and be quantifiable with acceptable accuracy and precision.

[\[13\]](#)

Troubleshooting Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for troubleshooting low assay sensitivity.

Detailed Steps:

- Mass Spectrometer Tuning:
 - Direct Infusion: Prepare a pure solution of **5-Oxo Rosuvastatin** (~100 ng/mL in mobile phase) and infuse it directly into the mass spectrometer.
 - Optimize Source Conditions: Adjust ion source parameters (e.g., temperature, gas flows, ion spray voltage) to maximize the signal for the precursor ion (m/z 479.5 for the acid form).[14][15]
 - Optimize MRM Transition: Fragment the precursor ion and identify the most intense, stable product ion for Multiple Reaction Monitoring (MRM). Optimize the collision energy (CE) and declustering potential (DP) for this specific transition to maximize its signal.[16]

- Improve Sample Preparation:
 - Protein Precipitation (PPT): This is the simplest method but often results in the "dirtiest" extracts, leading to significant matrix effects and lower sensitivity.
 - Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT. Experiment with different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) and pH adjustments of the aqueous phase to optimize extraction recovery for **5-Oxo Rosuvastatin**.[\[16\]](#)[\[17\]](#)
 - Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and allows for sample concentration. Use a polymeric reversed-phase or mixed-mode cation exchange sorbent. Develop a robust wash step to remove interferences (like phospholipids) and an elution step that ensures complete recovery of the analyte.

Section 3: Matrix Effects

Q3: How do I properly assess and mitigate matrix effects that are causing poor accuracy and precision in my 5-Oxo Rosuvastatin assay?

A3: Matrix effects—the suppression or enhancement of analyte ionization by co-eluting components from the biological matrix—are a primary challenge in LC-MS/MS bioanalysis.[\[18\]](#) [\[19\]](#) Endogenous phospholipids and salts are common culprits.[\[18\]](#) Regulatory guidelines mandate the evaluation of matrix effects to ensure assay reliability.[\[5\]](#)

Protocol for Assessing Matrix Effect:

This protocol is adapted from Matuszewski et al. and is a standard in the industry.[\[19\]](#)

- Prepare Three Sets of Samples at Low and High QC levels:
 - Set A (Neat Solution): Analyte spiked in mobile phase. This represents the 100% theoretical response.
 - Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma from at least 6 different sources) and then spike the analyte into the final, dried-down extract just before reconstitution.

- Set C (Pre-Extraction Spike): Spike analyte into the biological matrix before extraction.
- Calculate Matrix Factor (MF) and Recovery (RE):
 - Matrix Factor (MF) = (Peak Response of Set B) / (Peak Response of Set A)
 - MF < 1 indicates ion suppression.
 - MF > 1 indicates ion enhancement.
 - The coefficient of variation (CV%) of the MF across the different matrix lots should be ≤15%.
 - Recovery (RE) = (Peak Response of Set C) / (Peak Response of Set B)

Mitigation Strategies:

- Improve Chromatographic Separation: Ensure the **5-Oxo Rosuvastatin** peak does not elute in the "phospholipid zone" (typically the first 1-2 minutes in a reversed-phase gradient).
- Optimize Sample Preparation: As discussed in Q2, move from PPT to a more rigorous technique like SPE to remove interfering matrix components.
- Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS of **5-Oxo Rosuvastatin** is the ideal solution. It co-elutes with the analyte and experiences the same degree of matrix effect, effectively canceling out the variability and ensuring accurate quantification. If a SIL-IS for the metabolite is unavailable, a SIL-IS of the parent drug (Rosuvastatin-d6) can be used but must be proven to track the metabolite's behavior adequately.
- Reduce Injection Volume: Injecting a smaller volume can reduce the total amount of matrix components entering the MS source, thereby lessening the effect.

Section 4: Analyte Stability

Q4: 5-Oxo Rosuvastatin is an oxidative metabolite. How do I design a stability study to ensure it doesn't degrade or artificially form during sample handling and storage?

A4: The stability of your analyte is paramount for accurate quantification. For a metabolite like **5-Oxo Rosuvastatin**, you must demonstrate it is stable under various conditions and that the parent drug does not degrade into it during the analytical process.[1][20]

Table 1: Recommended Stability Experiments for Method Validation

| Stability Test | Condition | Duration | Acceptance Criteria | Rationale |
|--|--|---|---|---|
| Freeze-Thaw Stability | Stored at -20°C or -80°C, thawed at room temp. | Minimum of 3 cycles | Mean concentration within ±15% of nominal | Simulates sample retrieval from freezer storage. |
| Short-Term (Bench-Top) Stability | Room temperature | Expected duration of sample processing (e.g., 4-24 hours) | Mean concentration within ±15% of nominal | Ensures analyte is stable during sample preparation. |
| Long-Term Stability | Intended storage temperature (e.g., -80°C) | Duration of the clinical/pre-clinical study | Mean concentration within ±15% of nominal | Confirms sample integrity over the entire study period. |
| Post-Preparative (Autosampler) Stability | In processed sample matrix at autosampler temp (e.g., 4°C) | Expected run time of the analytical batch | Mean concentration within ±15% of nominal | Ensures analyte is stable while waiting for injection. |
| Stock Solution Stability | Room temperature and refrigerated (4°C) | Typically 24 hours (RT) and 1 month (4°C) | Response within ±10% of fresh solution | Confirms integrity of calibration standard source. |

Experimental Protocol: Parent Drug Interference

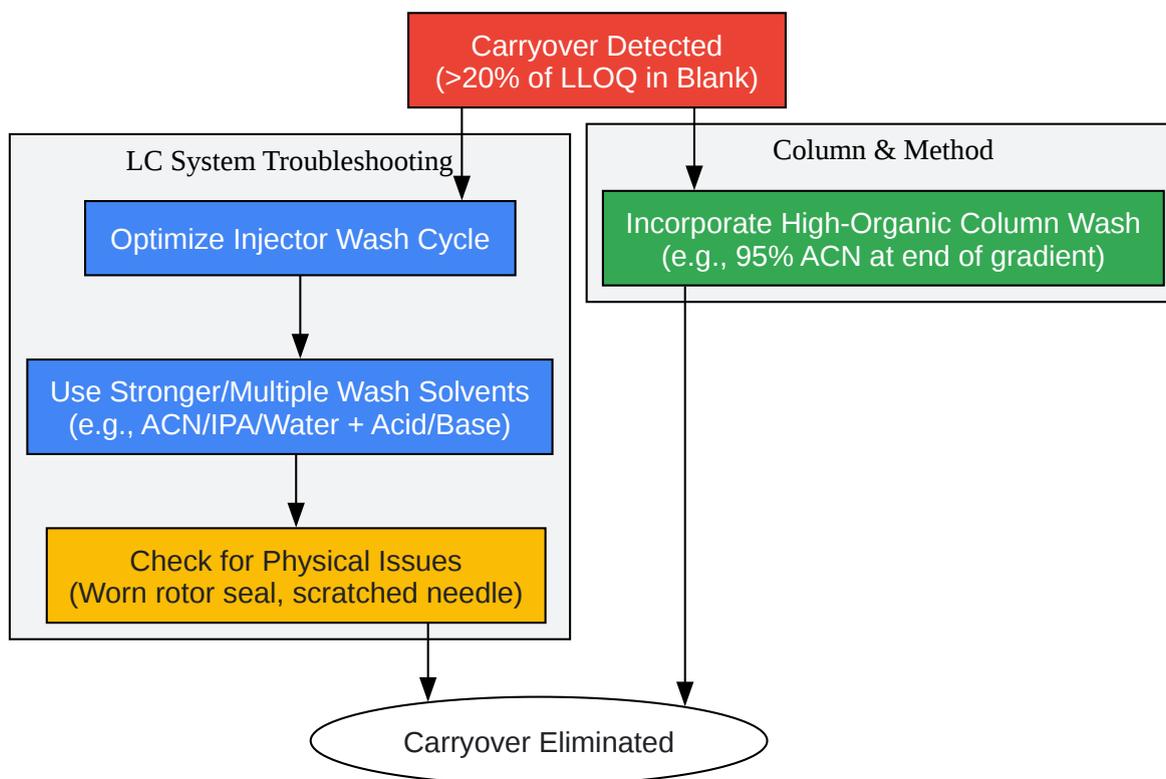
To prove Rosuvastatin does not artificially convert to **5-Oxo Rosuvastatin** during the process:

- Prepare two sets of blank matrix samples.
- Spike one set with Rosuvastatin at its Upper Limit of Quantification (ULOQ). Leave the other set blank.
- Process both sets using your final analytical method.
- Analyze the samples for the presence of **5-Oxo Rosuvastatin**.
- Acceptance: The response for **5-Oxo Rosuvastatin** in the Rosuvastatin-spiked sample should not be greater than 20% of the LLOQ response for **5-Oxo Rosuvastatin**. This confirms no significant in-process formation of the metabolite.

Section 5: Carryover

Q5: I'm seeing a peak for 5-Oxo Rosuvastatin in my blank injection that follows a high concentration standard. How can I eliminate this carryover?

A5: Carryover can artificially inflate the results of subsequent samples, especially those at low concentrations, and can compromise the integrity of your data. Regulatory guidelines require that the response in a blank sample following the ULOQ should be no more than 20% of the LLOQ response.^{[21][22][23]}



[Click to download full resolution via product page](#)

Caption: Decision tree for troubleshooting LC-MS/MS carryover.

Troubleshooting Steps:

- Injector Wash Routine: This is the most common source of carryover.
 - Wash Solvent Composition: Ensure your autosampler wash solvent is strong enough to solubilize **5-Oxo Rosuvastatin** completely. A common mistake is using only the initial mobile phase composition. A strong wash solution might be a mix of Acetonitrile, Isopropanol, and Water (e.g., 40:40:20 v/v/v) with a small amount of acid or base to aid solubility.

- Wash Volume and Cycles: Increase the volume of the needle wash and/or the number of wash cycles performed before each injection.
- LC Method Gradient:
 - Incorporate a high-organic wash at the end of each analytical run. After the analyte has eluted, ramp the mobile phase to 95-100% organic solvent for a short period to flush any strongly retained material from the column and tubing.
- Hardware Inspection:
 - If software-based solutions fail, inspect physical components. A worn injector rotor seal or a scratched needle can create dead volumes where the analyte can be trapped and slowly leach out in subsequent injections.[\[22\]](#)

Section 6: Regulatory Compliance

Q6: What are the key validation parameters and acceptance criteria I need to meet according to the harmonized ICH M10 guideline?

A6: The ICH M10 guideline on Bioanalytical Method Validation harmonizes the expectations of major regulatory bodies, including the FDA and EMA.[\[5\]](#)[\[24\]](#)[\[25\]](#) Adhering to these criteria is mandatory for data acceptance.

Table 2: Summary of Key Validation Parameters and ICH M10 Acceptance Criteria

| Parameter | Purpose | Minimum Requirements | Acceptance Criteria |
|----------------------|--|---|--|
| Calibration Curve | Establish the concentration-response relationship. | 1 blank, 1 zero standard, ≥ 6 non-zero standards. | $R^2 \geq 0.98$ (typical). Back-calculated concentrations of $\geq 75\%$ of standards must be within $\pm 15\%$ of nominal ($\pm 20\%$ at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value and the variability of the measurements. | At least 4 QC levels: LLOQ, Low QC, Mid QC, High QC. Minimum of 5 replicates per level in at least 3 runs. | Within-run & Between-run: Mean accuracy within $\pm 15\%$ of nominal ($\pm 20\%$ at LLOQ). Precision (CV%) $\leq 15\%$ ($\leq 20\%$ at LLOQ). |
| Selectivity | Ensure no interference from endogenous matrix components. | Analyze ≥ 6 lots of blank matrix. | Response in blank should be $\leq 20\%$ of LLOQ. Response at IS retention time should be $\leq 5\%$ of IS response. |
| Matrix Effect | Assess the impact of the matrix on analyte ionization. | Analyze ≥ 6 lots of matrix at Low and High QC levels. | The CV% of the IS-normalized matrix factor should be $\leq 15\%$. |
| Carryover | Check for analyte carryover from preceding samples. | Inject blank sample after ULOQ standard. | Response in blank should be $\leq 20\%$ of LLOQ and $\leq 5\%$ for the IS. |
| Stability | Evaluate analyte stability under various conditions. | Freeze-thaw, bench-top, long-term, post-preparative. | Mean concentration of stability QCs must be within $\pm 15\%$ of the |

nominal
concentration.

References

- European Medicines Agency. (2011). Guideline on bioanalytical method validation. [[Link](#)]
- YMER. (2023). Analytical procedure for determination of rosuvastatin calcium through reverse phase hplc and its. [[Link](#)]
- Sultana, N., Arayne, M. S., & Shafi, N. (2011). Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations. Journal of the Chinese Chemical Society. [[Link](#)]
- Scuto, M., et al. (2023). A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. Molecules. [[Link](#)]
- Al-Majdoub, Z. M., et al. (2019). Simultaneous LC–MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of. Journal of Pharmaceutical and Biomedical Analysis. [[Link](#)]
- Zhu, W., et al. (2016). Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [[Link](#)]
- European Medicines Agency. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [[Link](#)]
- ResearchGate. HPLC chromatogram of rosuvastatin calcium (20 m g mL À 1 ; R t , 4.03.... [[Link](#)]
- Bioanalysis Zone. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR. [[Link](#)]
- Al-Majdoub, Z. M., et al. (2018). Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery. Journal of Chromatography B. [[Link](#)]

- European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [[Link](#)]
- Panda, S., et al. (2014). Stability Indicating Liquid Chromatographic Method for the Simultaneous Determination of Rosuvastatin and Ezetimibe in Pharmaceutical Formulations. Iranian Journal of Pharmaceutical Research. [[Link](#)]
- U.S. Food & Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [[Link](#)]
- ResearchGate. (2021). Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. [[Link](#)]
- Al-Aani, H., & Al-Rekabi, A. (2023). Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. Chemical Papers. [[Link](#)]
- Journal of Global Trends in Pharmaceutical Sciences. ESTIMATION AND VALIDATION FOR DETERMINATION OF ROSUVASTATIN IN HUMAN PLASMA BY LC/MS/MS METHOD. [[Link](#)]
- International Journal of MediPharm Research. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. [[Link](#)]
- International Journal of Pharmaceutical and Phytopharmacological Research. matrix-effect-in-bioanalysis-an-overview.pdf. [[Link](#)]
- Waters Corporation. (2012). ACQUITY UPLC I-CLASS: Minimizing Carryover to Enhance the LC-MS/MS Quantitative Range. [[Link](#)]
- Ding, L., et al. (2006). Quantitative determination of rosuvastatin in human plasma by liquid chromatography with electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [[Link](#)]
- ResearchGate. (2015). Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach. [[Link](#)]

- ResearchGate. (2023). Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. [\[Link\]](#)
- Journal of Chemical and Pharmaceutical Research. (2015). Development and validation of LC-MS method for the determination of Rosuvastatin Hydrochloride in human plasma. [\[Link\]](#)
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. [\[Link\]](#)
- Lee, H., et al. (2021). Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS). Translational and Clinical Pharmacology. [\[Link\]](#)
- Mei, H., et al. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry. [\[Link\]](#)
- Reddy, B. P., et al. (2012). Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form. Journal of Chromatographic Science. [\[Link\]](#)
- Semantic Scholar. (2011). Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma: Application to a Bioequivalence Study in Chinese Volunteers. [\[Link\]](#)
- TSI Journals. identification-isolation-characterization-and-quantification-of-a-new-impurity-in-rosuvastatin-calcium-tablet-dosage-form.pdf. [\[Link\]](#)
- International Journal of Pharmacy and Pharmaceutical Sciences. (2014). High performance liquid chromatographic method validation for determination of rosuvastatin calcium in tablet dosage forms. [\[Link\]](#)
- National Center for Biotechnology Information. **5-Oxo Rosuvastatin**. PubChem Compound Summary for CID 67025025. [\[Link\]](#)
- Google Patents.

- International Journal of Pharmaceutical Sciences Review and Research. (2024). Review On the Development, Validation, And Analytical Methods for Rosuvastatin: A Comprehensive Approach to Cardiovascular Treatment. [[Link](#)]
- Omics Online. (2012). Stability-Indicating Methods for the Determination of Rosuvastatin in the Presence of its Oxidative Degradation Products. [[Link](#)]
- E-RESEARCHCO. Novel Analytical Method Development and Validation for Estimation of Clinical Important Rosuvastatin in Bulk and Pharmaceutical. [[Link](#)]
- Google Patents.
- International Journal of Pharmacy and Technology. (2016). Analytical Method Development and Validation for the Estimation of Rosuvastatin Calcium in Raw Material and Tablet Formulation b. [[Link](#)]
- International Journal of Pharmacy and Pharmaceutical Research. (2018). A Validated Analytical Method Development for Rosuvastatin Calcium by Difference Spectroscopy. [[Link](#)]
- National Center for Biotechnology Information. (2015). Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach. [[Link](#)]
- Scribd. Rosuvastatin Calcium. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemicalpapers.com [chemicalpapers.com]
- 2. researchgate.net [researchgate.net]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. biosynth.com [biosynth.com]

- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ymerdigital.com [ymerdigital.com]
- 12. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-Oxo Rosuvastatin | TRC-O862000-100MG | LGC Standards [lgcstandards.com]
- 15. 5-Oxo Rosuvastatin | C₂₂H₂₆FN₃O₆S | CID 67025025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. Quantitative determination of rosuvastatin in human plasma by liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. eijppr.com [eijppr.com]
- 19. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stability Indicating Liquid Chromatographic Method for the Simultaneous Determination of Rosuvastatin and Ezetimibe in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. waters.com [waters.com]
- 24. researchgate.net [researchgate.net]
- 25. bioanalysisforum.jp [bioanalysisforum.jp]
- To cite this document: BenchChem. [Technical Support & Troubleshooting Guide: Method Validation for 5-Oxo Rosuvastatin Quantification]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b565213#method-validation-challenges-for-5-oxo-rosuvastatin-quantification>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com